molecular formula C5H8N2O2 B13318339 Methyl 2-amino-3-cyanopropanoate

Methyl 2-amino-3-cyanopropanoate

Cat. No.: B13318339
M. Wt: 128.13 g/mol
InChI Key: PSZRBAMUQMYUBG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyanopropanoate is an organic compound with the molecular formula C5H8N2O2 It is a derivative of cyanoacetic acid and is characterized by the presence of both an amino group and a cyano group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Ammonia: Methyl cyanoacetate is reacted with ammonia in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield this compound.

    Reaction with Amines: Alternatively, methyl cyanoacetate can be reacted with primary or secondary amines to produce the corresponding N-substituted derivatives of this compound. This reaction is often conducted under reflux conditions with a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyanopropanoate undergoes various chemical reactions, including:

    Substitution Reactions:

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

    Cyclization Reactions: The presence of both amino and cyano groups makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Condensation: Aldehydes or ketones are commonly used in the presence of acid or base catalysts to promote condensation.

    Cyclization: Cyclization reactions often require specific catalysts or heating to achieve the desired heterocyclic structures.

Major Products Formed

The major products formed from these reactions include substituted derivatives, imines, enamines, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Methyl 2-amino-3-cyanopropanoate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It serves as an intermediate in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the cyano group allows for interactions with nucleophilic sites, while the amino group can form hydrogen bonds or participate in proton transfer reactions. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Methyl 2-amino-3-cyanopropanoate can be compared with other similar compounds such as:

    Methyl 3-cyanopropanoate: Lacks the amino group, making it less versatile in certain reactions.

    Methyl 2-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity and applications.

    β-Cyanoalanine: A naturally occurring amino acid derivative with similar structural features but different biological roles.

Biological Activity

Methyl 2-amino-3-cyanopropanoate, also known as β-cyano-L-alanine, is a compound of significant interest due to its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H7N O2 and is characterized by the presence of both an amino group and a cyano group, which contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

Methyl 2 amino 3 cyanopropanoate cyano L alanine \text{Methyl 2 amino 3 cyanopropanoate}\quad \text{ cyano L alanine }

Caspase Inhibition

One of the prominent biological activities of this compound is its role as an inhibitor of caspases, particularly caspase-1. Caspases are essential enzymes in apoptosis and inflammation. Research has shown that compounds containing a cyanopropanoic acid moiety exhibit potent inhibitory effects on caspase-1, with IC50 values often below 1 nM .

Table 1: Potency of this compound Against Caspases

CompoundCaspase TargetIC50 (nM)
This compoundCaspase-1<1
Compound 2bCaspase-4<1
Compound 3Caspase-8100
Compound 4Caspase-91030

This selectivity indicates that this compound could be a valuable tool for studying caspase-mediated pathways in various diseases, including inflammatory conditions and cancer.

Antibacterial Activity

Recent studies have also investigated the antibacterial properties of derivatives related to this compound. For instance, a series of compounds derived from this scaffold were tested against various bacterial strains, demonstrating varying degrees of antibacterial activity. The results indicated that modifications to the structure could enhance efficacy against specific pathogens .

Table 2: Antibacterial Activity of Derivatives

Compound DerivativeBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
Derivative CP. aeruginosa10

These findings suggest that this compound derivatives could serve as potential candidates for developing new antibacterial agents.

In Vivo Studies

A significant case study involved the administration of this compound in animal models to assess its anti-inflammatory effects. The study found that treatment led to a marked reduction in inflammatory markers and improved survival rates in models of sepsis .

Mechanistic Insights

Mechanistic studies have revealed that the compound's inhibitory action on caspases is mediated through covalent modification of the active site cysteine residue, which is critical for enzyme activity. This insight not only enhances our understanding of its biological mechanisms but also opens avenues for designing more selective inhibitors .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 2-amino-3-cyanopropanoate

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4(7)2-3-6/h4H,2,7H2,1H3

InChI Key

PSZRBAMUQMYUBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#N)N

Origin of Product

United States

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